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Compound of Interest

5-Amino-4-cyano-1-
Compound Name:
methylimidazole

Cat. No.: B2925329

Introduction

5-Amino-4-cyano-1-methylimidazole is a highly functionalized heterocyclic compound of
significant interest in medicinal chemistry and drug discovery. As a substituted imidazole, it
serves as a versatile scaffold for the synthesis of purine analogs and other bioactive molecules.
The precise arrangement of its amino, cyano, and methyl substituents on the imidazole core
gives rise to unique electronic and structural properties, which are critical for its chemical
reactivity and biological activity.

A thorough understanding of the molecular structure is paramount for its application in research
and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for
elucidating and confirming the chemical structure of such molecules. This technical guide
provides an in-depth analysis of the expected spectroscopic data for 5-Amino-4-cyano-1-
methylimidazole, offering a predictive yet robust framework for researchers, scientists, and
drug development professionals. The interpretations herein are based on established principles
of spectroscopy and comparative data from analogous structures.

Molecular Structure

The structural framework of 5-Amino-4-cyano-1-methylimidazole forms the basis for
interpreting its spectroscopic signatures.
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Caption: Molecular structure of 5-Amino-4-cyano-1-methylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. The predicted *H and 2C NMR spectra of 5-Amino-4-cyano-1-methylimidazole
are detailed below. These predictions are based on the known spectra of 1-methylimidazole
and the expected electronic effects of the amino and cyano substituents.

Experimental Protocol: NMR

e Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-4-cyano-1-
methylimidazole in a suitable deuterated solvent (e.g., DMSO-ds or CDCIs).

 Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

e 1H NMR: Obtain the proton spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.

e 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Predicted 'H NMR Data

Predicted Chemical

Protons Shift (5, ppm) Multiplicity Integration
H2 (imidazole ring) 75-7.8 Singlet 1H
NH2 (amino group) 5.0-6.0 Broad Singlet 2H
CHs (methyl group) 3.6-3.8 Singlet 3H

Interpretation of *H NMR Spectrum

¢ Imidazole Ring Proton (H2): In a simple 1-methylimidazole, the H2 proton appears around
7.4 ppm[1]. The presence of an electron-donating amino group at C5 and an electron-
withdrawing cyano group at C4 will influence the electron density of the ring. The overall
effect is a slight deshielding of the H2 proton, thus it is predicted to appear as a singlet in the
range of 7.5 - 7.8 ppm.
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e Amino Protons (NHz): The protons of the primary amine are expected to appear as a broad
singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift
can vary depending on the solvent and concentration, but a range of 5.0 - 6.0 ppm is
anticipated.

o Methyl Protons (CHs): The methyl group attached to the N1 of the imidazole ring is predicted
to be a sharp singlet. In 1-methylimidazole, this signal is observed around 3.6 ppm[1]. This
position is not expected to shift significantly.

Predicted **C NMR Data

Carbon Predicted Chemical Shift (6, ppm)
Cc2 138 - 142

C4 110 - 115

C5 145 - 150

C=N 115- 120

CHs 32-35

Interpretation of **C NMR Spectrum

e Imidazole Ring Carbons: Based on data for 1-methylimidazole[2], the chemical shifts for C2,
C4, and C5 are around 138 ppm, 129 ppm, and 121 ppm, respectively. In our target
molecule, the strongly electron-donating amino group at C5 will cause a significant downfield
shift for this carbon (145-150 ppm). The electron-withdrawing cyano group at C4 will cause
an upfield shift for this carbon (110-115 ppm). The C2 carbon is expected to be less affected
but may experience a slight downfield shift.

 Nitrile Carbon (C=N): The carbon of the cyano group typically resonates in the 115-120 ppm
region.

e Methyl Carbon (CHs): The methyl carbon is expected to appear in the range of 32-35 ppm,
consistent with a methyl group attached to a nitrogen atom in a heterocyclic ring[2].

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet.

 Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400

cm™i,

licted | : I

Predicted Frequency

Functional Group Intensity
(cm™)
N-H Stretch (Amino) 3450 - 3300 Medium (two bands)
C-H Stretch (Aromatic) 3150 - 3100 Weak
C-H Stretch (Aliphatic) 2980 - 2850 Weak
C=N Stretch (Nitrile) 2240 - 2220 Strong, Sharp
C=N & C=C Stretch (Ring) 1650 - 1550 Medium to Strong
N-H Bend (Amino) 1650 - 1580 Medium

Interpretation of IR Spectrum

e N-H Stretching: The primary amino group will exhibit two characteristic stretching vibrations
in the 3450-3300 cm~1 region, corresponding to asymmetric and symmetric N-H stretching[3]

[4][5].

e C-H Stretching: Weak absorptions above 3000 cm~1 are characteristic of the C-H bond on
the imidazole ring. Weaker bands below 3000 cm~* are due to the C-H bonds of the methyl

group.

¢ Nitrile (C=N) Stretching: A strong and sharp absorption band is expected in the 2240-2220
cm~1 range, which is highly characteristic of a nitrile group conjugated with an aromatic
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system[6][7].

e Ring Vibrations: The C=C and C=N stretching vibrations of the imidazole ring will appear in
the 1650-1550 cm~1 region.

» N-H Bending: The scissoring vibration of the primary amine typically appears in the 1650-
1580 cm~! range and may overlap with the ring stretching bands[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Experimental Protocol: MS

o Sample Introduction: The sample can be introduced via direct infusion or through a
chromatographic system like GC-MS or LC-MS.

« lonization: Electron lonization (EI) or a soft ionization technique like Electrospray lonization
(ESI) can be used.

e Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.
lon Predicted m/z
[M]* (Molecular lon) 134
[M-HCN]* 107
[M-CHs]* 119

Interpretation of Mass Spectrum

e Molecular lon Peak: The molecular weight of 5-Amino-4-cyano-1-methylimidazole
(CsHeNa) is 134.14 g/mol . Therefore, the molecular ion peak [M]* is expected at m/z 134.
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o Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo
characteristic fragmentation. Common fragmentation pathways for related imidazoles involve
the loss of small, stable molecules.

o Loss of HCN: A common fragmentation for nitrogen heterocycles is the loss of hydrogen
cyanide (HCN, 27 Da), which would result in a fragment at m/z 107.

o Loss of a Methyl Radical: Cleavage of the N-CHs bond could lead to the loss of a methyl
radical (*CHs, 15 Da), giving rise to a fragment at m/z 119.

[M - HCNJ*
- HCN m/z = 107

- *CHs

(M]*™
m/z = 134

[M - «CHs]*
m/z =119

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 5-Amino-4-cyano-1-methylimidazole in
EI-MS.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data (NMR, IR,
and MS) for 5-Amino-4-cyano-1-methylimidazole. While experimental data for this specific
molecule is not widely available, the interpretations presented here, grounded in fundamental
spectroscopic principles and data from analogous compounds, offer a reliable reference for its
structural characterization. These spectroscopic signatures are crucial for confirming the
identity and purity of synthesized 5-Amino-4-cyano-1-methylimidazole, thereby supporting its
advancement in research and drug development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

Tech Support


https://m.chemicalbook.com/SpectrumEN_616-47-7_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_616-47-7_13cnmr.htm
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://rockymountainlabs.com/primary-secondary-and-tertiary-amines-via-ftir/
https://www.jove.com/science-education/v/13034/ir-frequency-region-alkyne-and-nitrile-stretching
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles
https://www.benchchem.com/product/b2925329#spectroscopic-data-nmr-ir-ms-of-5-amino-4-cyano-1-methylimidazole
https://www.benchchem.com/product/b2925329#spectroscopic-data-nmr-ir-ms-of-5-amino-4-cyano-1-methylimidazole
https://www.benchchem.com/product/b2925329#spectroscopic-data-nmr-ir-ms-of-5-amino-4-cyano-1-methylimidazole
https://www.benchchem.com/product/b2925329#spectroscopic-data-nmr-ir-ms-of-5-amino-4-cyano-1-methylimidazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2925329?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2925329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

